molecular formula C20H27ClN2O2 B11373191 5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide

5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11373191
M. Wt: 362.9 g/mol
InChI Key: NUYNURUSCOBBDD-UHFFFAOYSA-N
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Description

5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a dimethylamino group, and a cyclohexylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzofuran core, followed by the introduction of the dimethylamino group and the cyclohexylmethyl moiety. The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in large-scale production facilities.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to the presence of the chlorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H27ClN2O2

Molecular Weight

362.9 g/mol

IUPAC Name

5-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H27ClN2O2/c1-13-10-17-15(11-16(13)21)14(2)18(25-17)19(24)22-12-20(23(3)4)8-6-5-7-9-20/h10-11H,5-9,12H2,1-4H3,(H,22,24)

InChI Key

NUYNURUSCOBBDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC3(CCCCC3)N(C)C)C

Origin of Product

United States

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